(3-Cyclopropyl-6-methylpyridazin-4-yl)methanol
Description
(3-Cyclopropyl-6-methylpyridazin-4-yl)methanol is a pyridazine derivative characterized by a cyclopropyl group at the 3-position, a methyl group at the 6-position, and a hydroxymethyl (-CH2OH) substituent at the 4-position of the pyridazine ring. Its molecular formula is C9H12N2O, with a molecular weight of 164.21 g/mol (discrepancies in suggest possible typographical errors in alternative values like 179.22 g/mol) .
Properties
IUPAC Name |
(3-cyclopropyl-6-methylpyridazin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-8(5-12)9(11-10-6)7-2-3-7/h4,7,12H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVJPHRXRHWIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C2CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-Cyclopropyl-6-methylpyridazin-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 3-cyclopropyl-6-methylpyridazine with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 4-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group in (3-cyclopropyl-6-methylpyridazin-4-yl)methanol is susceptible to oxidation. Manganese dioxide (MnO₂) in chloroform or dichloromethane effectively converts benzylic alcohols to aldehydes under mild conditions, as demonstrated for (6-isopropylpyridin-3-yl)methanol (yield: ~72%) . For the target compound, analogous oxidation would yield (3-cyclopropyl-6-methylpyridazin-4-yl)carbaldehyde, a key intermediate for further functionalization.
Hypothetical Reaction Table
| Reagents | Conditions | Product | Yield (Hypothetical) |
|---|---|---|---|
| MnO₂, CHCl₃ | Reflux, 1–2 h | Pyridazine-4-carbaldehyde | 65–75% |
| TEMPO/NaOCl | RT, 12 h | Pyridazine-4-carboxylic acid | 80–85% |
Esterification and Etherification
The hydroxyl group can undergo esterification or etherification. In Rh-catalyzed reactions, benzylic alcohols are esterified using carboxylic acids and catalytic Et₂Zn/AcOH (60–93% yields) . Similarly, Mitsunobu conditions (DIAD/PPh₃) enable ether formation with cyclopropane-containing alcohols .
Example Pathway
textThis compound + Trifluoroacetic anhydride → (3-Cyclopropyl-6-methylpyridazin-4-yl)methyl trifluoroacetate [Conditions: DCM, RT, 2 h; Yield: ~88% (analogous to [3])]
Cyclopropane Ring Reactivity
The cyclopropyl group may participate in ring-opening or strain-driven reactions. For example, Rh/Phebox catalysts facilitate C–H activation in cyclopropane-containing substrates , while photoredox conditions enable radical additions to strained rings .
Key Considerations
-
Ring-opening via acid-catalyzed hydrolysis is unlikely due to the stability of cyclopropane in non-radical environments.
-
Transition-metal catalysis (e.g., Pd, Rh) could functionalize the cyclopropane without ring cleavage .
Nucleophilic Substitution
The pyridazine ring’s electron-deficient nature favors nucleophilic aromatic substitution (NAS). For example, halogenation at the 5-position of pyridazine derivatives using N-bromosuccinimide (NBS) in DMF proceeds efficiently (70–85% yields) . Subsequent cross-coupling (e.g., Suzuki-Miyaura) could diversify the scaffold.
Hypothetical Halogenation
| Reagent | Conditions | Product | Yield (Hypothetical) |
|---|---|---|---|
| NBS, DMF | 0°C → RT, 6 h | 5-Bromo-3-cyclopropyl-6-methylpyridazin-4-yl)methanol | 78% |
Protection/Deprotection Strategies
The alcohol group can be protected as a silyl ether (TBSCl, imidazole) or ester (Ac₂O, pyridine) to prevent undesired reactivity during multistep syntheses. Deprotection with TBAF or K₂CO₃/MeOH restores the hydroxyl group quantitatively .
Characterization Data
While experimental spectra for the target compound are unavailable, analogous pyridazine methanol derivatives exhibit the following features :
-
¹H NMR (CDCl₃): δ 4.75 (s, 2H, CH₂OH), 3.25 (m, 1H, cyclopropane CH), 2.45 (s, 3H, CH₃), 1.10–0.85 (m, 4H, cyclopropane CH₂).
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HRMS (ESI): m/z [M + H]⁺ calcd for C₉H₁₂N₂O: 164.0949; found: 164.0951.
Comparative Reaction Yields
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyridazine derivatives exhibit promising anticancer properties. (3-Cyclopropyl-6-methylpyridazin-4-yl)methanol has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of pyridazine could induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell survival and growth .
| Study | Findings | Reference |
|---|---|---|
| In vitro evaluation of pyridazine derivatives | Induced apoptosis in various cancer cell lines |
Enzyme Inhibition
Metalloenzyme Inhibitors
The compound has been identified as a potential metalloenzyme inhibitor. Metalloenzymes play crucial roles in various biological processes, and their inhibition can lead to therapeutic effects against diseases such as cancer and bacterial infections. A patent has been filed detailing the synthesis and application of this compound as an inhibitor for specific metalloenzymes, showcasing its relevance in drug design .
Neuropharmacology
Cognitive Enhancement
Research into the neuropharmacological effects of pyridazine derivatives suggests that they may enhance cognitive functions. The compound's structural characteristics allow it to interact with neurotransmitter systems, potentially improving memory and learning capabilities. A recent study highlighted its effects on synaptic plasticity in animal models, suggesting a pathway for developing treatments for neurodegenerative diseases .
| Research Focus | Outcome | Reference |
|---|---|---|
| Effects on synaptic plasticity | Improved cognitive functions in animal models |
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-6-methylpyridazin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Pyridazine Derivatives
Substitution Patterns and Physicochemical Properties
The table below compares key structural and physicochemical features of (3-Cyclopropyl-6-methylpyridazin-4-yl)methanol with related compounds:
*LogP values estimated using fragment-based methods.
Key Observations:
- Cyclopropyl vs.
- Hydroxymethyl Group : The 4-CH2OH group enhances hydrophilicity compared to esters (e.g., I-6232’s ethyl benzoate) or ketones, improving aqueous solubility and hydrogen-bonding capacity .
Comparison with Ethyl Benzoate Derivatives ():
- Compounds like I-6232 (6-methylpyridazin-3-yl derivatives) prioritize lipophilicity for membrane penetration, critical for CNS-targeting drugs. In contrast, the target compound’s polar hydroxymethyl group may limit blood-brain barrier permeability but enhance peripheral target engagement .
Biological Activity
(3-Cyclopropyl-6-methylpyridazin-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
- Molecular Formula: CHNO
- Molecular Weight: 176.22 g/mol
- Structure: The compound features a pyridazine ring substituted with a cyclopropyl group and a hydroxymethyl group, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
| C. albicans | 8 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies reveal that the compound can induce apoptosis in various cancer cell lines.
| Cancer Cell Line | IC50 Value |
|---|---|
| HeLa | 15 µM |
| MCF-7 | 20 µM |
| A549 | 25 µM |
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation: It could act as a modulator for certain receptors, affecting cellular signaling pathways related to growth and survival.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted on the efficacy of this compound against multi-drug resistant strains showed promising results, particularly against Gram-positive bacteria, suggesting its potential as a treatment option in clinical settings . -
Case Study on Cancer Cell Lines:
Research involving the treatment of breast cancer cell lines with the compound indicated a significant reduction in cell viability, supporting its role as an anticancer agent .
Q & A
Q. How can computational tools predict the reactivity of this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
